3-(tert-butyl)-1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea
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Overview
Description
3-TERT-BUTYL-1-[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[(PYRIDIN-2-YL)METHYL]THIOUREA is a complex organic compound that features a thiourea group linked to an indole and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-TERT-BUTYL-1-[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[(PYRIDIN-2-YL)METHYL]THIOUREA typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative is then further functionalized to introduce the chloromethyl and tert-butyl groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-TERT-BUTYL-1-[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[(PYRIDIN-2-YL)METHYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group on the indole moiety can be reduced to an amine.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group can yield sulfonyl derivatives, while reduction of the nitro group can produce amines.
Scientific Research Applications
3-TERT-BUTYL-1-[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[(PYRIDIN-2-YL)METHYL]THIOUREA has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions between small molecules and biological targets.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-TERT-BUTYL-1-[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[(PYRIDIN-2-YL)METHYL]THIOUREA involves its interaction with specific molecular targets. The indole and pyridine moieties can bind to proteins and enzymes, affecting their function. The thiourea group can form hydrogen bonds and other interactions with biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and have similar biological activities.
Thiourea Derivatives: Compounds such as phenylthiourea and ethylthiourea have similar chemical properties and reactivity.
Uniqueness
What sets 3-TERT-BUTYL-1-[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[(PYRIDIN-2-YL)METHYL]THIOUREA apart is the combination of the indole, pyridine, and thiourea groups in a single molecule. This unique structure allows for a wide range of interactions and applications in different fields.
Properties
Molecular Formula |
C22H27ClN4S |
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Molecular Weight |
415.0 g/mol |
IUPAC Name |
3-tert-butyl-1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea |
InChI |
InChI=1S/C22H27ClN4S/c1-15-18(19-13-16(23)8-9-20(19)25-15)10-12-27(21(28)26-22(2,3)4)14-17-7-5-6-11-24-17/h5-9,11,13,25H,10,12,14H2,1-4H3,(H,26,28) |
InChI Key |
SUONPRGGUGJZNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN(CC3=CC=CC=N3)C(=S)NC(C)(C)C |
Origin of Product |
United States |
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